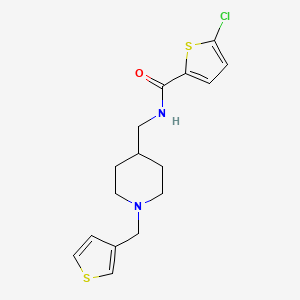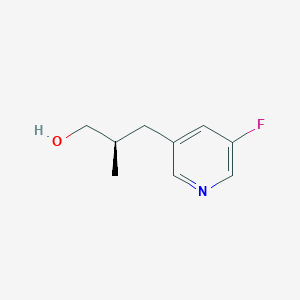![molecular formula C16H20N2O2S2 B2779826 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1705218-24-1](/img/structure/B2779826.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiazepane ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiazepane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium compounds, halogenated solvents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, organolithium compounds, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)thiophen-2-ylboronic acid
- 2-[5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl]pyridine
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to its combination of an isoxazole ring, a thiazepane ring, and a thiophene ring. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in similar compounds.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-13(12(2)20-17-11)10-16(19)18-6-5-15(22-9-7-18)14-4-3-8-21-14/h3-4,8,15H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAMYZHPUQRVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2779744.png)




![4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2779751.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide](/img/structure/B2779752.png)
![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2779754.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate](/img/structure/B2779756.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)



